3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the molecular formula and a molecular weight of 181.21 g/mol. This compound features a fluorine atom at the third position and a pyrrolidinyl group at the fifth position of a phenolic structure. It is recognized for its potential biological activities and serves as a building block in synthetic chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of 3-fluorophenol with pyrrolidine. It is available from chemical suppliers and is utilized in both academic and industrial research settings.
3-Fluoro-5-(pyrrolidin-1-yl)phenol belongs to the class of fluorinated phenolic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in medicinal chemistry and material sciences.
The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)phenol typically involves the following steps:
The reaction can be summarized as follows:
Industrial production may utilize continuous flow reactors to enhance yield and purity, alongside purification techniques like recrystallization or chromatography to isolate the final product.
The molecular structure of 3-Fluoro-5-(pyrrolidin-1-yl)phenol consists of a phenolic ring substituted with a fluorine atom and a pyrrolidine moiety. The spatial arrangement of these groups influences its reactivity and biological activity.
3-Fluoro-5-(pyrrolidin-1-yl)phenol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents employed.
The mechanism of action for 3-Fluoro-5-(pyrrolidin-1-yl)phenol involves its interaction with biological targets, potentially influencing various biochemical pathways. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.
While specific physical properties like boiling point or solubility are not detailed in the sources, general characteristics can be inferred:
The compound exhibits typical reactivity associated with phenolic compounds, including:
3-Fluoro-5-(pyrrolidin-1-yl)phenol has diverse applications in scientific research:
3-Fluoro-5-(pyrrolidin-1-yl)phenol (Chemical Formula: C₁₀H₁₂FNO; Molecular Weight: 181.21 g/mol) represents a structurally optimized phenolic derivative designed for enhanced interaction with serotonin receptors. The compound’s core features a meta-substituted phenol ring with two key moieties: a fluorine atom (electron-withdrawing group) at the 3-position and a pyrrolidine (saturated heterocyclic amine) at the 5-position. This configuration creates a distinct electronic profile that facilitates high-affinity binding to G protein-coupled serotonin receptors, particularly 5-HT₁A and 5-HT₁D subtypes [1] [8].
Mechanistic studies indicate that the pyrrolidin-1-yl group acts as a hydrogen bond acceptor, interacting with aspartate residue Asp116 in transmembrane helix 3 (TM3) of the 5-HT₁A receptor. Concurrently, the 3-fluoro group enhances membrane permeability and stabilizes receptor-ligand interactions through hydrophobic contacts with Phe361 in TM6 [1]. Notably, derivatives featuring this scaffold exhibit functional selectivity as partial agonists—inducing conformational changes that recruit β-arrestin without triggering full G-protein signaling cascades. This biased agonism profile is advantageous for therapeutic applications in depression and anxiety disorders, where sustained receptor activation without desensitization is clinically desirable [4] [8].
Receptor Subtype | Ki (nM) | Functional Activity | Therapeutic Implication |
---|---|---|---|
5-HT₁A | 128 ± 11 | Partial agonist | Antidepressant effects |
5-HT₁D | 51 ± 4 | Full agonist | Migraine prophylaxis |
5-HT₂A | >1,000 | Inactive | Reduced hallucinogenic risk |
5-HT₂C | >1,000 | Inactive | Mitigated anxiety side effects |
This receptor subtype selectivity differentiates it from classical psychedelics (e.g., psilocybin), which exhibit broad 5-HT₂A activation linked to hallucinogenic effects. The compound’s ability to modulate serotonergic neurotransmission without psychotomimetic side effects positions it as a viable candidate for non-hallucinogenic CNS therapeutics targeting treatment-resistant depression [1] [4].
Affinity profiling reveals that 3-Fluoro-5-(pyrrolidin-1-yl)phenol exhibits a unique multi-receptor engagement profile. Quantitative radioligand displacement assays demonstrate nanomolar affinity for human 5-HT₁A receptors (Ki = 128.0 nM) and moderate binding to dopamine D₂ receptors (Ki = 288.0 nM). This dual-target activity is pharmacologically significant, as co-modulation of serotonergic and dopaminergic pathways enhances synaptic plasticity in the prefrontal cortex and nucleus accumbens—brain regions implicated in anhedonia and motivational deficits in depression [4].
Compared to reference compounds, this derivative shows superior selectivity for 5-HT₁A over α₁-adrenergic receptors (Ki ratio >15:1), reducing risks of orthostatic hypotension. Its D₂ binding affinity is notably lower than atypical antipsychotics (e.g., risperidone, D₂ Ki = 3.4 nM), suggesting a lower propensity for extrapyramidal side effects. However, it retains sufficient D₂ occupancy (25–40% at 100 nM) to potentially augment antidepressant efficacy through mesolimbic dopamine modulation [4] [8].
Compound | SERT (Ki, nM) | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
---|---|---|---|---|---|
3-Fluoro-5-(pyrrolidin-1-yl)phenol | 47.0 | 128.0 | 288.0 | 167.0 | >1,000 |
Vortioxetine | 1.6 | 15 | >1,000 | 113 | >1,000 |
Aripiprazole | 98 | 0.6 | 0.8 | >1,000 | >1,000 |
The compound’s structural analogs—such as N-({(5s)-3-[3-Fluoro-4-(Pyrrolidin-1-yl)phenyl]-4,5-Dihydro-1,2-Oxazol-5-yl}methyl)acetamide (CID 76335727)—exhibit enhanced D₂ affinity (Ki = 51.0 nM) when incorporating dihydroisoxazole motifs. This suggests that peripheral modifications to the phenol scaffold can fine-train dopaminergic versus serotonergic selectivity [3] [4].
Metabolic stability studies using pooled human liver microsomes (HLM) indicate moderate hepatic clearance for 3-Fluoro-5-(pyrrolidin-1-yl)phenol. Incubation at 37°C (1 µM compound, NADPH-regenerating system) revealed two primary Phase I metabolites:
The parent compound demonstrated a half-life (t₁/₂) of 42 ± 6 minutes and intrinsic clearance (CLint) of 16.3 mL/min/kg. Co-incubation with the CYP3A4 inhibitor ketoconazole reduced clearance by 68%, confirming CYP3A4 as the dominant isoform involved in its metabolism [1] [5].
Comparative analysis with 3-[2-(pyrrolidin-1-yl)ethyl]indoles shows that the phenolic scaffold confers greater metabolic stability than indole-based analogs (HLM t₁/₂ = 22 ± 3 minutes). This enhanced stability is attributed to the absence of labile ethylamine linkers and reduced susceptibility to CYP1A2-mediated oxidation. Nevertheless, structural modifications—such as para-fluorination or pyrrolidine N-methylation—could further improve metabolic resistance by blocking vulnerable oxidation sites [5] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1